(Z)-4-(methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide (Z)-4-(methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Brand Name: Vulcanchem
CAS No.: 896359-58-3
VCID: VC7609502
InChI: InChI=1S/C18H13N3O5S2/c1-3-10-20-15-9-6-13(21(23)24)11-16(15)27-18(20)19-17(22)12-4-7-14(8-5-12)28(2,25)26/h1,4-9,11H,10H2,2H3
SMILES: CS(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])CC#C
Molecular Formula: C18H13N3O5S2
Molecular Weight: 415.44

(Z)-4-(methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide

CAS No.: 896359-58-3

Cat. No.: VC7609502

Molecular Formula: C18H13N3O5S2

Molecular Weight: 415.44

* For research use only. Not for human or veterinary use.

(Z)-4-(methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide - 896359-58-3

Specification

CAS No. 896359-58-3
Molecular Formula C18H13N3O5S2
Molecular Weight 415.44
IUPAC Name 4-methylsulfonyl-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Standard InChI InChI=1S/C18H13N3O5S2/c1-3-10-20-15-9-6-13(21(23)24)11-16(15)27-18(20)19-17(22)12-4-7-14(8-5-12)28(2,25)26/h1,4-9,11H,10H2,2H3
Standard InChI Key PSUOHBSGFQYEDA-HNENSFHCSA-N
SMILES CS(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])CC#C

Introduction

Chemical Structure and Stereochemical Considerations

The compound features a benzothiazole core substituted at the 3-position with a prop-2-yn-1-yl group and at the 6-position with a nitro group. The benzamide moiety is attached via an imine linkage (Z-configuration) to the benzothiazole nitrogen, with a methylsulfonyl group at the 4-position of the benzamide ring. The (Z)-stereochemistry arises from the spatial arrangement of the imine bond, which influences molecular interactions and stability.

Key Structural Features

  • Benzothiazole Core: The bicyclic system provides rigidity and π-conjugation, enhancing binding affinity to biological targets .

  • Nitro Group: Positioned at C6, this electron-withdrawing group modulates electronic properties and may participate in redox reactions .

  • Prop-2-Yn-1-Yl Substituent: The alkyne group at C3 offers a handle for further functionalization via click chemistry.

  • Methylsulfonyl Group: At the benzamide’s 4-position, this moiety contributes to solubility and potential hydrogen bonding with targets .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₃N₃O₅S₂
Molecular Weight415.44 g/mol
CAS Number896332-78-8
IUPAC Name(Z)-4-(Methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
SolubilityNot reported

Synthetic Pathways and Optimization

The synthesis of such benzothiazole derivatives typically involves multi-step sequences, as outlined below:

Step 1: Preparation of Nitro-Substituted Benzothiazole

Nitrobenzothiazoles are synthesized via cyclization of 2-aminothiophenol derivatives with nitro-substituted aromatic aldehydes. For example, 6-nitrobenzo[d]thiazole can be obtained using nitration conditions (HNO₃/H₂SO₄) on the parent benzothiazole .

Step 3: Condensation with Sulfonylated Benzamide

The imine linkage is formed via reaction between the benzothiazole amine and a 4-(methylsulfonyl)benzoyl chloride derivative. The (Z)-configuration is favored under kinetic control, as demonstrated in analogous systems .

Critical Reaction Parameters

  • Catalysis: Lewis acids like BF₃·OEt₂ enhance imine formation efficiency .

  • Solvent: Dichloromethane or THF is preferred for minimizing hydrolysis.

  • Temperature: Reactions are typically conducted at 0–25°C to prevent epimerization .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Key signals include the alkyne proton (δ 2.1–2.3 ppm), methylsulfonyl group (δ 3.2 ppm, s), and aromatic protons (δ 7.5–8.3 ppm).

  • ¹³C NMR: The carbonyl carbon (C=O) appears at δ 168–170 ppm, while the alkyne carbons resonate at δ 70–80 ppm .

Infrared (IR) Spectroscopy

  • Strong absorption at 1340–1360 cm⁻¹ (S=O stretch) and 1520–1550 cm⁻¹ (NO₂ asymmetric stretch).

  • The imine C=N bond exhibits a characteristic peak near 1640 cm⁻¹ .

Mass Spectrometry (MS)

  • The molecular ion [M+H]⁺ is observed at m/z 416.44, with fragmentation patterns confirming loss of NO₂ (46 Da) and SO₂CH₃ (95 Da).

Biological Activity and Mechanistic Insights

While no direct data exists for the 4-sulfonyl isomer, structurally related benzothiazoles demonstrate notable pharmacological profiles:

Anticancer Activity

Benzothiazoles bearing alkyne substituents show IC₅₀ values of 4.53–5.85 µM against HCT116 colorectal carcinoma cells, surpassing 5-fluorouracil (IC₅₀ = 9.99 µM) . Mechanistically, these compounds intercalate DNA and disrupt topoisomerase II activity .

Hypothesized Targets for the 4-Sulfonyl Derivative

  • Kinase Inhibition: The sulfonyl group may bind ATP pockets in kinases (e.g., EGFR) .

  • Redox Cycling: The nitro group could generate reactive oxygen species under hypoxic conditions .

Applications and Future Directions

Drug Development

  • Prodrug Design: The alkyne moiety enables conjugation to nanoparticles or fluorescent tags for targeted delivery.

  • Combination Therapies: Synergy with platinum-based chemotherapeutics is under investigation .

Material Science

Benzothiazoles with alkyne groups serve as precursors for conductive polymers in organic electronics .

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